1-(Cyclopentyloxy)-3-nitrobenzene
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Overview
Description
1-(Cyclopentyloxy)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the third position and a cyclopentyloxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopentyloxy)-3-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1-(cyclopentyloxy)benzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentyloxy)-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The cyclopentyloxy group can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(Cyclopentyloxy)-3-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Cyclopentanone derivatives.
Scientific Research Applications
1-(Cyclopentyloxy)-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopentyloxy)-3-nitrobenzene depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyclopentyloxy group may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
1-(Cyclopentyloxy)-4-nitrobenzene: Similar structure with the nitro group at the fourth position.
1-(Cyclopentyloxy)-2-nitrobenzene: Similar structure with the nitro group at the second position.
1-(Cyclohexyloxy)-3-nitrobenzene: Similar structure with a cyclohexyloxy group instead of a cyclopentyloxy group.
Uniqueness: 1-(Cyclopentyloxy)-3-nitrobenzene is unique due to the specific positioning of the nitro and cyclopentyloxy groups, which can influence its reactivity and interactions with other molecules. The presence of the cyclopentyloxy group can also affect the compound’s physical properties, such as solubility and stability, compared to its analogs.
Properties
IUPAC Name |
1-cyclopentyloxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMMJEGTDAVYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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